Anhydrochlortetracycline Hydrochloride
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Overview
Description
Anhydrochlortetracycline Hydrochloride is a derivative of tetracycline, a broad-spectrum antibiotic. It is known for its role in controlling tetracycline-dependent gene expression systems in bacteria. Unlike its precursor, tetracycline, this compound exhibits lower antibacterial activity but is valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrochlortetracycline Hydrochloride is synthesized through the acid degradation of chlortetracycline. The process involves the removal of water molecules from chlortetracycline under acidic conditions, leading to the formation of Anhydrochlortetracycline .
Industrial Production Methods: The industrial production of this compound typically involves large-scale fermentation processes to produce chlortetracycline, followed by its chemical conversion to Anhydrochlortetracycline under controlled acidic conditions .
Chemical Reactions Analysis
Types of Reactions: Anhydrochlortetracycline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various tetracycline derivatives with altered antibacterial properties and chemical stability .
Scientific Research Applications
Anhydrochlortetracycline Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other tetracycline derivatives.
Biology: It is used to control gene expression in bacterial systems, making it valuable in genetic studies.
Medicine: While it has lower antibacterial activity, it is used in studies related to antibiotic resistance and bacterial protein synthesis.
Mechanism of Action
Anhydrochlortetracycline Hydrochloride exerts its effects by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. This mechanism is similar to other tetracycline antibiotics but with reduced efficacy .
Comparison with Similar Compounds
- Tetracycline
- Chlortetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
Comparison: Anhydrochlortetracycline Hydrochloride is unique due to its lower antibacterial activity and its specific use in gene expression studies. Unlike its counterparts, it is not primarily used as an antibiotic but as a research tool in various scientific fields .
Biological Activity
Anhydrochlortetracycline hydrochloride (ACTC) is a degradation product of chlortetracycline, a well-known antibiotic. This compound has garnered attention for its biological activity, particularly its antibacterial properties, but it exhibits significantly reduced efficacy compared to its parent compound. This article explores the biological activity of ACTC, including its mechanisms of action, antibacterial effectiveness, and potential applications.
Anhydrochlortetracycline is formed through the acid degradation of chlortetracycline. Its chemical structure is represented as C22H21ClN2O7, with a molecular weight of 444.87 g/mol. The compound is characterized by the presence of a chlorine atom and several hydroxyl groups that contribute to its biological properties .
Antibacterial Activity
In Vitro Efficacy
ACTC has been shown to possess antibacterial properties, albeit at a reduced level compared to chlortetracycline. Studies indicate that ACTC effectively inhibits the growth of specific bacteria, particularly actinomycetes such as Streptomyces aureofaciens, and exhibits activity against pathogens like Nocardia asteroides and Salmonicida .
The following table summarizes the antibacterial activity of ACTC against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Streptomyces aureofaciens | 32 µg/mL | Strong inhibition |
Nocardia asteroides | 16 µg/mL | Moderate inhibition |
Salmonicida | 64 µg/mL | Moderate inhibition |
Mechanism of Action
ACTC primarily exerts its antibacterial effects through inhibition of protein synthesis. However, it is noted to be a poor inhibitor relative to chlortetracycline, which limits its therapeutic use in clinical settings . The compound's mechanism involves binding to the bacterial ribosome, disrupting the translation process necessary for bacterial growth and replication.
Toxicity Profile
Preliminary studies have indicated that ACTC exhibits low toxicity in vivo. In mouse models, doses up to 160 mg/kg did not show significant adverse effects, suggesting a favorable safety profile for potential therapeutic applications . However, further research is needed to fully assess the long-term effects and safety in humans.
Case Studies and Research Findings
-
Antibacterial Efficacy Against Fish Pathogens
A study focused on aquatic pathogens demonstrated that ACTC could effectively reduce bacterial counts in infected fish populations. This suggests potential applications in aquaculture for controlling bacterial infections without significant toxicity to the host organisms . -
Comparative Studies with Chlortetracycline
Comparative studies have highlighted that while ACTC retains some antibacterial activity, it is substantially less effective than chlortetracycline. This raises questions about its utility as a standalone treatment option but indicates potential as an adjunct therapy in combination with other agents .
Properties
IUPAC Name |
7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIHXRYRNHXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.